N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O2/c1-15-16(22)5-4-7-18(15)25-21(29)20(28)24-9-10-26-11-13-27(14-12-26)19-8-3-2-6-17(19)23/h2-8H,9-14H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMRWMJXXLHDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-2-methylphenylamine with oxalyl chloride to form an intermediate oxalyl chloride derivative.
Coupling Reaction: The intermediate is then reacted with 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine under controlled conditions to form the desired oxalamide compound.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chloro and fluoro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several piperazine-containing amides and diamides. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
- Halogen Effects: The 2-fluorophenyl group in the target compound likely balances electronic (electron-withdrawing) and lipophilic properties, contrasting with the 3-cyanophenyl (polar) in 3a or 2,4-dichlorophenyl (highly lipophilic) in 3g .
Pharmacological and Functional Insights
While direct data for the target compound are lacking, insights can be inferred from analogs:
- Receptor Binding : Fluorophenyl-piperazine moieties (as in ) are associated with serotonin (5-HT1A) or dopamine D3 receptor binding. The 2-fluorophenyl group may enhance affinity compared to methoxyphenyl or chlorophenyl variants .
- Metabolic Stability : The ethanediamide backbone may resist esterase-mediated degradation better than ester-containing analogs (e.g., ).
Biological Activity
N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide, also referred to as Y206-1422, is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
The molecular formula for this compound is with a molecular weight of 361.85 g/mol. The compound features a logP value of 4.31, indicating its lipophilicity, which is critical for membrane permeability and bioavailability.
| Property | Value |
|---|---|
| Molecular Weight | 361.85 g/mol |
| Molecular Formula | C19H21ClFN3O |
| logP | 4.31 |
| Polar Surface Area | 29.38 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
This compound exhibits its biological activity primarily through interactions with various neurotransmitter receptors and transporters. Its structural components suggest potential activity at serotonin (5-HT) and dopamine (DA) receptors, which are crucial in modulating mood and behavior.
Structure-Activity Relationship (SAR) studies have indicated that modifications to the piperazine ring and the aromatic moieties can significantly alter the binding affinity and selectivity towards specific receptor subtypes. For instance, the introduction of fluorine in the phenyl ring enhances the lipophilicity and may improve receptor binding efficiency.
Antidepressant and Anxiolytic Effects
Research has shown that compounds similar to this compound exhibit significant antidepressant and anxiolytic effects in preclinical models. In a study evaluating various analogues, it was found that modifications leading to increased affinity for serotonin receptors corresponded with enhanced behavioral outcomes in rodent models of depression and anxiety .
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of this compound possess antimicrobial properties against various pathogens, including Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes has been attributed to its lipophilic nature, allowing it to penetrate lipid layers effectively .
Case Studies
- Preclinical Trials on Depression Models : A series of experiments were conducted using rodent models to evaluate the antidepressant effects of this compound. Results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant-like effect comparable to established SSRIs .
- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains. The results showed effective inhibition at low concentrations, indicating potential for development as an antibacterial agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
